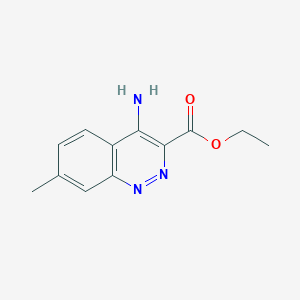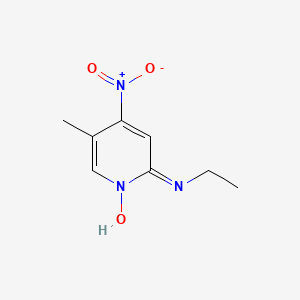![molecular formula C21H48ClNO3Si B14257652 N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride CAS No. 174300-52-8](/img/structure/B14257652.png)
N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride is a quaternary ammonium compound with a unique structure that combines both organic and inorganic components. This compound is known for its ability to form strong bonds with various substrates, making it useful in a wide range of applications, including surface modification, antimicrobial treatments, and as a coupling agent in polymer chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride typically involves the reaction of N,N-dibutylbutan-1-amine with 3-chloropropyltriethoxysilane in the presence of a suitable solvent such as toluene or dichloromethane. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the silicon atom, where the ethoxy groups can be replaced by other nucleophiles such as water or alcohols.
Hydrolysis: In the presence of moisture, the ethoxy groups can hydrolyze to form silanol groups, which can further condense to form siloxane bonds.
Oxidation and Reduction: The organic amine portion of the molecule can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Nucleophiles: Water, alcohols, and amines are common nucleophiles used in substitution reactions.
Catalysts: Acidic or basic catalysts can be used to accelerate hydrolysis and condensation reactions.
Solvents: Toluene, dichloromethane, and ethanol are commonly used solvents in these reactions.
Major Products:
Siloxane Polymers: Formed through the condensation of silanol groups.
Modified Surfaces: Resulting from the bonding of the compound to various substrates.
Chemistry:
Surface Modification: Used to modify the surface properties of materials, enhancing their hydrophobicity or hydrophilicity.
Polymer Chemistry: Acts as a coupling agent to improve the compatibility of different polymer components.
Biology and Medicine:
Antimicrobial Treatments: The quaternary ammonium structure imparts antimicrobial properties, making it useful in disinfectants and antimicrobial coatings.
Drug Delivery: Potential use in drug delivery systems due to its ability to form stable bonds with various biomolecules.
Industry:
Adhesives and Sealants: Enhances the adhesion properties of adhesives and sealants.
Coatings: Used in coatings to improve durability and resistance to environmental factors.
作用机制
The mechanism of action of N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride involves its ability to form strong covalent bonds with substrates through the silicon atom. The triethoxysilyl group can hydrolyze to form silanol groups, which can then condense to form siloxane bonds with surfaces. The quaternary ammonium group provides antimicrobial activity by disrupting the cell membranes of microorganisms.
相似化合物的比较
- N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride
- N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride
- N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride
Uniqueness: N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride is unique due to its combination of a long alkyl chain with a triethoxysilyl group, providing both hydrophobic and hydrophilic properties. This dual functionality makes it highly versatile for various applications, particularly in surface modification and antimicrobial treatments.
属性
CAS 编号 |
174300-52-8 |
|---|---|
分子式 |
C21H48ClNO3Si |
分子量 |
426.1 g/mol |
IUPAC 名称 |
tributyl(3-triethoxysilylpropyl)azanium;chloride |
InChI |
InChI=1S/C21H48NO3Si.ClH/c1-7-13-17-22(18-14-8-2,19-15-9-3)20-16-21-26(23-10-4,24-11-5)25-12-6;/h7-21H2,1-6H3;1H/q+1;/p-1 |
InChI 键 |
VLYJLGCHGIKGSK-UHFFFAOYSA-M |
规范 SMILES |
CCCC[N+](CCCC)(CCCC)CCC[Si](OCC)(OCC)OCC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde](/img/structure/B14257585.png)
![2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan](/img/structure/B14257586.png)
![2-[4-Phenyl-2-(phenylethynyl)but-1-en-3-yn-1-yl]naphthalene](/img/structure/B14257593.png)

![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol](/img/structure/B14257614.png)


![Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl-](/img/structure/B14257634.png)



